N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
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Description
N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the effectiveness of derivatives related to N-carbamoyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide in combating various microbial and fungal pathogens. For instance, a study by Krátký, Vinšová, and Stolaříková (2017) found that rhodanine-3-acetic acid-based amides, which share a structural similarity with the mentioned compound, exhibited significant antimicrobial activity against mycobacteria, including Mycobacterium tuberculosis, and showed promise against non-tuberculous mycobacteria and methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Another study highlighted the antimicrobial and antifungal properties of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, noting their efficacy against Gram-negative bacteria and Candida albicans (Alhameed et al., 2019).
Anticancer Properties
Several studies have explored the anticancer potential of compounds structurally related to this compound. For example, research by Havrylyuk et al. (2010) evaluated the antitumor activity of 4-thiazolidinones with benzothiazole moiety, discovering that certain derivatives exhibited notable anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).
Antifibrotic Activity
The antifibrotic potential of amino(imino)thiazolidinone derivatives has also been assessed, with findings indicating significant reduction in the viability of fibroblasts without possessing anticancer effects. This suggests a potential application in treating fibrotic diseases (Kaminskyy et al., 2016).
Properties
IUPAC Name |
N-carbamoyl-2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-23-9-4-2-8(3-5-9)7-16-19-14-18-12(21)10(24-14)6-11(20)17-13(15)22/h2-5,7,10H,6H2,1H3,(H,18,19,21)(H3,15,17,20,22)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPHKVUWXRNJE-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.